BenchChemオンラインストアへようこそ!

Suprofen

Analgesia Pain models NSAID pharmacology

Suprofen (CAS 40828-46-4) delivers 6-fold greater peripheral analgesic potency than ketoprofen with no central effects—ideal as a positive control in preclinical pain pathway dissociation. For NSAID nephrotoxicity research, it is the only 2-arylpropionic acid that reliably triggers uricosuria-mediated acute renal failure (1:3,500 incidence). Ophthalmic investigations benefit from 25x lower systemic exposure vs. oral NSAIDs with proven surgical miosis inhibition. Purity ≥98%; worldwide shipping with compliant documentation for R&D use.

Molecular Formula C14H12O3S
Molecular Weight 260.31 g/mol
CAS No. 40828-46-4
Cat. No. B1682721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuprofen
CAS40828-46-4
SynonymsR 25061
R-25061
R25061
Suprofen
TN 762
TN-762
TN762
Molecular FormulaC14H12O3S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O
InChIInChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)
InChIKeyMDKGKXOCJGEUJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitylimited solubility
4.22e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Suprofen (CAS 40828-46-4) for Scientific Procurement: Class Definition and Baseline Comparator Framework


Suprofen (CAS 40828-46-4), also known as α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid, is a phenylalkanoic acid-class nonsteroidal anti-inflammatory drug (NSAID) structurally related to ibuprofen, ketoprofen, and naproxen [1]. It functions as a non-selective dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with reported IC50 values of 1.1 µM and 8.7 µM respectively for human isoforms [2]. Unlike many profen-class NSAIDs that primarily exert effects through systemic prostaglandin synthesis inhibition, suprofen exhibits a distinct pharmacological profile characterized by exceptionally high peripheral analgesic potency in animal models and a specific clinical niche as an ophthalmic surgical adjunct for the inhibition of intraoperative miosis [3]. The compound was withdrawn from the oral systemic market globally in 1987 due to a unique nephrotoxicity syndrome involving acute flank pain and reversible renal insufficiency, but remains available for specialized research applications and as a 1% ophthalmic formulation in certain contexts [4].

Why Suprofen Cannot Be Substituted with Generic Ibuprofen, Ketoprofen, or Other Profen-Class NSAIDs in Research Applications


Although suprofen shares the 2-arylpropionic acid scaffold with ibuprofen, ketoprofen, and naproxen, direct substitution with these structural analogs fails to recapitulate suprofen's distinct quantitative pharmacological and toxicological signature [1]. In standardized animal pain models, suprofen demonstrates peripheral analgesic potency exceeding ketoprofen by approximately 6-fold and ibuprofen by substantially greater margins in the acetic acid-induced writhing assay [2]. Unlike its analogs, suprofen exhibits tissue-selective inhibition of prostaglandin synthesis that varies across species and anatomical sites, a property not observed with the more uniform inhibition profiles of ibuprofen or naproxen [3]. Critically, suprofen is associated with a unique clinical syndrome of acute flank pain and reversible renal failure occurring at an incidence of approximately 1 in 3,500 patients after as few as one to two oral doses—a toxicity profile not shared by ketoprofen or ibuprofen and mechanistically linked to suprofen-induced uricosuria and intratubular uric acid precipitation [4]. This idiosyncratic nephrotoxicity renders suprofen a mechanistically distinct research tool for studying NSAID-related renal pathophysiology, where substitution with other profens would eliminate the experimental endpoint of interest [4].

Suprofen Procurement Evidence Guide: Quantitative Differentiation Against Comparator NSAIDs


Peripheral Analgesic Potency: Suprofen Demonstrates 6-Fold Greater Anti-Writhing Activity Than Ketoprofen in Rats

In a standardized acetic acid-induced writhing model in rats, suprofen was directly compared with ketoprofen, ibuprofen, indomethacin, acetylsalicylic acid, phenylbutazone, and tolmetin for anti-writhing activity following oral administration [1]. Among all non-narcotic, non-steroidal anti-inflammatory compounds tested, suprofen emerged as the most potent antagonist of acetic acid-induced writhing [1].

Analgesia Pain models NSAID pharmacology

COX Isoform Selectivity Profile: Suprofen Exhibits 8-Fold COX-1 Preference Compared to COX-2

Suprofen non-selectively inhibits both COX isoforms but demonstrates a measurable preference for COX-1 over COX-2 [1]. This COX-1/COX-2 selectivity ratio contrasts with other NSAIDs such as ketoprofen, which exhibits more balanced dual inhibition, and selective COX-2 inhibitors like celecoxib, which exhibit substantially higher COX-2 selectivity (COX-2 IC50 = 0.04 µM vs COX-1 IC50 = 15 µM, representing >300-fold COX-2 selectivity) .

Cyclooxygenase inhibition Enzymology Selectivity profiling

Inhibition of Homologous PCA Reaction: Suprofen Demonstrates Potency Comparable to Ketoprofen and Superior to Ibuprofen

In a comparative study examining the effects of NSAIDs on experimental allergic reactions, suprofen was directly evaluated against ketoprofen, ibuprofen, indomethacin, tranilast, chlorpheniramine, prednisolone, and cyclophosphamide for inhibition of the homologous passive cutaneous anaphylaxis (PCA) reaction in rats [1]. The potency of suprofen for PCA inhibition was similar to that of ketoprofen and greater than that of ibuprofen and tranilast [1].

Allergic inflammation Mast cell degranulation Passive cutaneous anaphylaxis

Antiproliferative Activity in Human Tenon's Fibroblasts: Suprofen Comparable to Flurbiprofen and Piroxicam, Less Potent Than Diclofenac

In an in vitro study evaluating the antiproliferative potential of topical cyclooxygenase inhibitors on human Tenon's fibroblasts, suprofen was directly compared with diclofenac, flurbiprofen, and piroxicam [1]. Flurbiprofen, piroxicam, and suprofen were comparable to each other in their antiproliferative activities, with inhibition occurring at concentrations above 10⁻¹–10⁻² mmol L⁻¹ [1]. In contrast, diclofenac was the most effective agent, inhibiting fibroblast proliferation at concentrations above 10⁻³–10⁻⁴ mmol L⁻¹ [1].

Fibroblast proliferation Glaucoma filtration surgery Antifibrotic activity

Absolute Oral Bioavailability: Suprofen Demonstrates 92.2% Bioavailability Without First-Pass Effect

In a three-way cross-over pharmacokinetic study involving six healthy male volunteers, suprofen was administered intravenously (50 mg and 100 mg bolus) and orally (200 mg capsule) to determine absolute bioavailability [1]. The absolute oral bioavailability of suprofen was calculated as 92.2% based on area-under-the-curve (AUC) values, and the data did not indicate a first-pass hepatic effect [1]. Plasma level curves fitted a two-compartmental model, and assuming first-order input, a half-life of 23 minutes was derived for the absorption phase [1].

Pharmacokinetics Bioavailability Absorption

Suprofen: Evidence-Backed Research and Industrial Application Scenarios Based on Quantitative Differentiation


Preclinical Analgesic Screening and Pain Mechanism Studies

Based on suprofen's 6-fold greater potency than ketoprofen and 200–300-fold greater potency than acetylsalicylic acid in the acetic acid-induced writhing assay [1], suprofen serves as a high-potency positive control or reference standard in preclinical analgesic screening programs. Its exceptionally high peripheral analgesic activity, coupled with the demonstrated absence of central (narcotic) analgesic effects in hot-plate and tail-withdrawal tests [2], makes suprofen an ideal tool compound for dissecting peripheral versus central pain pathways. Researchers studying non-opioid analgesic mechanisms can leverage suprofen's naloxone-insensitive activity profile to confirm peripheral site of action [2].

Ophthalmic Surgical Pharmacology and Intraoperative Miosis Research

Suprofen is clinically validated for inhibition of intraoperative miosis during cataract surgery, with the 1% ophthalmic formulation (PROFENAL) demonstrating significant inhibition of surgically induced pupillary constriction while exhibiting no significant effect on intraocular pressure [3]. This clinical indication is supported by the unique dosing advantage that topical ocular application delivers a total dose approximately 25-fold lower than a single oral 200 mg dose, minimizing systemic exposure while maintaining local efficacy [3]. Researchers investigating ocular prostaglandin-mediated responses, blood-aqueous barrier disruption, or surgical miosis mechanisms should prioritize suprofen over systemic NSAIDs for topical ophthalmic studies [3].

NSAID-Induced Nephrotoxicity and Uricosuria Mechanistic Research

Suprofen is uniquely associated with a distinct clinical syndrome of acute flank pain and reversible renal failure occurring at an incidence of approximately 1 in 3,500 patients after as few as one to two oral doses [4]. This idiosyncratic nephrotoxicity is mechanistically linked to suprofen-induced uricosuria and intratubular precipitation of uric acid—a pathophysiology not shared by ketoprofen, ibuprofen, or other profen-class NSAIDs [4]. With 308 cases of acute renal injury reported to the FDA [5], suprofen represents a singular research tool for studying NSAID-related renal pathophysiology, uric acid nephropathy mechanisms, and structure-toxicity relationships within the 2-arylpropionic acid class that cannot be replicated using other NSAIDs.

Allergic Inflammation and Mast Cell Degranulation Research

Suprofen's demonstrated inhibition of homologous PCA reactions with potency comparable to ketoprofen and superior to ibuprofen [6] positions it as a reference NSAID for immunological studies of mast cell-dependent inflammation. Its differential effects on anaphylactic mediator release—less potent than tranilast for histamine release but not for SRS-A release [6]—provide a nuanced pharmacological profile for investigating the relative contributions of prostaglandins versus other mediators in allergic responses. Researchers studying IgE-mediated hypersensitivity, mast cell biology, or anti-allergic drug screening should consider suprofen when a COX inhibitor with established anti-PCA activity is required as a comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.